Ammonium dimolybdate
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCDNVOXXQQC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mo2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dissolution of Ammonium Tetramolybdate
Pure water is heated to in a stirred vessel, followed by incremental additions of ammonium tetramolybdate and ammonia (). The solution reaches a molybdenum trioxide () concentration of at a pH of . This step ensures complete dissociation into molybdate ions ().
Filtration and Heating
The solution is heated to and filtered through a plate-and-frame filter to remove insoluble impurities. Hot filtration prevents premature crystallization and ensures a homogeneous feedstock.
Cooling Crystallization
The filtrate is transferred to a crystallization kettle, where controlled cooling to room temperature induces nucleation. Seed crystals are often introduced to regulate crystal size. The resulting slurry is centrifuged to isolate this compound crystals, which are then dried at .
Key Reaction:
Evaporation Crystallization Method
Evaporation crystallization is favored for its high yield and suitability for large-scale production. This method involves ammonium tetramolybdate dissolution in a reactive ammonia medium, followed by evaporative concentration.
Solution Preparation
Liquid ammonia is introduced to purified water in a reaction vessel, adjusting the pH to . Ammonium tetramolybdate is added incrementally while maintaining a solution density of .
Evaporation and Crystallization
The solution is filtered into an evaporator crystallizer, where steam heating reduces the water content. A reagent (often hydrogen peroxide, ) is added to oxidize residual impurities. Evaporation continues until the slurry reaches a supersaturated state, prompting crystallization. The product is centrifuged, dried using far-infrared radiation, and sieved.
Advantages:
Acid Precipitation with Ion Exchange
This method, detailed in recent patents, combines acid precipitation with ion-exchange purification to achieve high-purity this compound.
Sulfide Treatment
A molybdenum-containing solution is treated with ammonium sulfide () at ambient temperature, converting impurities (e.g., copper, iron) into insoluble sulfides. The supernatant is filtered through a cardboard filter.
Acid Precipitation and Ion Exchange
Concentrated sulfuric acid () is added to the filtrate, adjusting the pH to . The solution is passed through a D314 resin column for three-stage adsorption, removing residual cations. The eluate is neutralized with ammonia, yielding crude ammonium tetramolybdate, which is further processed into this compound.
Critical Parameters:
Hydrogen Peroxide and Solvent Method
A patent-pending approach utilizes hydrogen peroxide () and organic solvents to precipitate this compound.
Oxidative Leaching
Ammonia leaching solutions or crystalline mother liquors are adjusted to pH . Hydrogen peroxide () is added to oxidize molybdenum species into .
Solvent-Induced Crystallization
Methanol, ethanol, or N-methylpyrrolidone (NMP) is introduced to the oxidized solution, reducing molybdate solubility. The mixture is filtered, and the precipitate is dried at for .
Yield and Purity:
Sulfuric Acid Leaching of Molybdenum Calcine
This industrial method extracts molybdenum from calcined ores () using sulfuric acid.
Leaching and Neutralization
Molybdenum calcine is leached with at . The leachate is neutralized with ammonia to pH , precipitating iron and aluminum hydroxides.
Crystallization
The purified solution is concentrated under vacuum, inducing this compound crystallization. The crystals are washed with ethanol to remove residual sulfate ions.
Economic Considerations:
Comparative Analysis of Preparation Methods
| Method | Temperature (°C) | pH | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Reconstituted Crystallization | 70–90 | 5.5–6.5 | 85–90 | 98 | Moderate (batch) |
| Evaporation Crystallization | 80–100 | 8.5–10.0 | 92–95 | 99 | High (continuous) |
| Acid Precipitation | 25–45 | 2.8–7.0 | 88–90 | 99.5 | Moderate (batch) |
| Hydrogen Peroxide | 25–95 | 8.5–10.0 | 90–92 | 99 | Pilot-scale |
| Sulfuric Acid Leaching | 80–90 | 6.0–7.0 | 78–85 | 97 | High (industrial) |
Chemical Reactions Analysis
Types of Reactions: Ammonium dimolybdate undergoes several types of chemical reactions, including decomposition, substitution, and complex formation.
Common Reagents and Conditions:
- Upon heating, this compound decomposes to form molybdenum trioxide, ammonia, and water:
Decomposition: (NH4)2Mo2O7→2MoO3+2NH3+H2O
Biological Activity
Ammonium dimolybdate, often referred to as ammonium molybdate, is a compound with significant biological activity primarily due to the presence of molybdenum (Mo), an essential trace element. This article explores its biological roles, mechanisms of action, and applications in various fields, supported by case studies and research findings.
- Chemical Formula :
- Molecular Weight : 1235.86 g/mol
- Stereochemistry : Achiral
- Charge : -42
Molybdenum exists in two oxidation states, Mo(IV) and Mo(VI), which are crucial for its enzymatic functions. It is a vital component of several enzymes involved in redox reactions, including xanthine oxidase and sulfite oxidase, which play roles in the nitrogen and sulfur cycles in various organisms .
Biological Roles of Molybdenum
Molybdenum is integral to the function of molybdenum-dependent enzymes (Moco), which are involved in:
- Nitrogen Fixation : Molybdenum is a cofactor for nitrogenase, facilitating the conversion of atmospheric nitrogen into ammonia.
- Sulfite Oxidation : Enzymes like sulfite oxidase utilize molybdenum to convert sulfite to sulfate, a critical step in sulfur metabolism.
- Purine Degradation : Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, essential for purine metabolism .
The biological activity of this compound can be attributed to its role as a cofactor in enzymatic reactions. Molybdenum facilitates electron transfer processes through:
- Redox Reactions : Molybdenum shuttles between oxidation states during enzymatic reactions, allowing for efficient electron transfer.
- Cofactor Interaction : In enzymes, molybdenum interacts with substrates to catalyze essential biochemical transformations .
1. Biocontrol Efficacy Enhancement
A study investigated the effects of ammonium molybdate on yeast biocontrol agents against postharvest diseases in jujube fruits. The combination of Rhodotorula glutinis or Cryptococcus laurentii with ammonium molybdate significantly enhanced the inhibition of blue mold, demonstrating its potential as an additive in agricultural biocontrol strategies. The results indicated that ammonium molybdate reduced the required concentration of antagonistic yeasts, thus improving efficacy .
2. Phytoremediation Applications
Research on alfalfa plants showed that the addition of ammonium molybdate could enhance phytoremediation capabilities by increasing the bioavailability of heavy metals such as cadmium (Cd), nickel (Ni), copper (Cu), and chromium (Cr) in contaminated soils. This study highlighted the compound's dual role in promoting plant growth while aiding in soil detoxification processes .
3. Arsenic Detection Methodology
A novel radiometric method utilizing ammonium molybdate for arsenic detection in biological samples was developed. The method involved forming arsenomolybdic acid through the reaction with arsenic, which could then be quantified using radiometric techniques, showcasing the compound's utility beyond biological activity into analytical chemistry .
Toxicological Considerations
Despite its essential biological roles, excessive exposure to this compound can lead to adverse health effects:
- Toxicity Symptoms : High doses may result in gastrointestinal disturbances, liver changes, and thyroid overactivity. Symptoms include loss of appetite, fatigue, and potential reproductive issues .
- Environmental Impact : this compound is harmful to aquatic organisms and may cause long-term ecological effects if not managed properly .
Scientific Research Applications
Nutrient Fertilizers:
Ammonium dimolybdate is utilized as a trace element fertilizer, particularly for crops that require molybdenum for nitrogen fixation. Its application can enhance crop yields and improve nutrient availability .
Soil Testing:
The compound is employed in soil testing methodologies to determine the phosphorus content through the molybdenum blue method. This method helps assess soil fertility and guide fertilization practices .
Environmental Applications
Water Treatment:
this compound has been investigated for its potential in water treatment processes. It can help remove heavy metals from wastewater through adsorption mechanisms, contributing to environmental remediation efforts .
Toxicological Studies:
Research has shown that this compound can be used in toxicological assessments, particularly regarding its effects on biological systems. Studies have indicated low toxicity levels, making it a safer alternative in various applications .
Materials Science
Synthesis of Molybdenum Compounds:
In materials science, this compound is a key precursor for synthesizing various molybdenum-based compounds and ceramics. These materials exhibit desirable properties such as high thermal stability and electrical conductivity .
Nanotechnology Applications:
Recent studies have explored the use of this compound in developing nanocarriers for pesticides, enhancing their stability and release characteristics under varying pH conditions .
Case Study 1: Catalytic Efficiency
A study evaluated the catalytic performance of this compound in hydrodesulfurization reactions. The results indicated significant improvements in reaction rates and product yields compared to traditional catalysts, showcasing its effectiveness in refining processes.
Case Study 2: Agricultural Impact
Field trials conducted on leguminous crops treated with this compound demonstrated a marked increase in nitrogen fixation efficiency and overall crop yield. This underscores its importance as a micronutrient in agricultural practices.
Comparison with Similar Compounds
Comparison with Similar Molybdenum Compounds
Structural and Crystallographic Differences
Ammonium Dimolybdate (ADM)
- Crystal Structure : ADM crystallizes in a triclinic system (space group $ P\overline{1} $) with cell dimensions $ a = 7.937 \, \text{Å}, b = 7.305 \, \text{Å}, c = 7.226 \, \text{Å} $, and angles $ \alpha = 93.88^\circ, \beta = 114.33^\circ, \gamma = 82.58^\circ $. Its structure comprises infinite chains of edge-shared $[\text{MoO}6]$ octahedra linked by $[\text{MoO}4]$ tetrahedra, with ammonium ions occupying interchain positions .
- Isomorphism : ADM is isomorphous with potassium dimolybdate ($ \text{K}2\text{Mo}2\text{O}7 $) but distinct from sodium dimolybdate ($ \text{Na}2\text{Mo}2\text{O}7 $) .
Ammonium Heptamolybdate (AHM)
- Anionic Structure : AHM contains the $[\text{Mo}7\text{O}{24}]^{6-}$ (paramolybdate) ion, forming a cluster structure rather than chains. This structural difference significantly impacts solubility and reactivity .
Ammonium Octamolybdate (AOM)
Solubility and Aqueous Behavior
- Key Finding: ADM undergoes structural transformation in aqueous solutions. This contrasts with solid-state ADM, highlighting its instability in solution.
Thermal Decomposition and Stability
- Comparison : Both compounds decompose to $ \text{MoO}_3 $, but AHM releases more ammonia due to its higher ammonium content. ADM’s decomposition is simpler, favoring applications requiring controlled ammonia release.
Q & A
Q. What are the optimal synthesis conditions for producing pure ammonium dimolybdate (ADM) in laboratory settings?
ADM is synthesized by evaporating aqueous solutions of MoO₃ with excess ammonia at elevated temperatures (100°C). Lower temperatures favor ammonium heptamolybdate (AHM), while ADM dominates at 80–120°C. Key steps include pH control (pH ~6.9–7.5) and controlled evaporation rates to avoid co-crystallization of AHM .
Q. How can the crystal structure of ADM be experimentally validated?
X-ray diffraction (XRD) is the primary method. ADM crystallizes in a triclinic system (space group P), with infinite chains of edge-shared MoO₆ octahedra and MoO₄ tetrahedra. Refinement of XRD data using least-squares techniques (e.g., R-factor analysis) confirms the structure .
Q. What analytical techniques are suitable for characterizing ADM’s purity and composition?
Q. What safety protocols are recommended for handling ADM in laboratory settings?
ADM is classified under hazardous chemical guidelines (e.g., CNESST). Use personal protective equipment (PPE), avoid inhalation, and store in airtight containers. Refer to CAS 27546-07-2 for toxicity data .
Advanced Research Questions
Q. How can researchers resolve contradictions in ADM vs. AHM formation during synthesis?
Contradictions arise from temperature and pH dependencies. Monitor speciation via in situ Raman spectroscopy during crystallization. At >80°C, Mo₂O₇²⁻ dimers (ADM) dominate, while Mo₇O₂₄⁶⁻ clusters (AHM) form at lower temperatures. Adjust evaporation rates and NH₃/Mo ratios to control product identity .
Q. What advanced methods elucidate the local coordination environment of molybdenum in ADM?
- Extended X-ray Absorption Fine Structure (EXAFS): Resolves Mo-Mo and Mo-O bond distances. Wavelet transform (WT)-EXAFS distinguishes overlapping scattering paths, critical for identifying edge-sharing vs. corner-sharing MoO₆ units .
- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states (Mo⁶+ in ADM) .
Q. How does ADM function as a precursor in catalyst design, and how can its performance be optimized?
ADM is a key precursor for Mo-based catalysts (e.g., in olefin isomerization). Impregnation methods involve dissolving ADM in ammonia, followed by calcination (450°C) to activate MoO₃ sites. Optimize loading by adjusting precursor concentration and support material (e.g., alumina) .
Q. What methodologies are used to study ADM’s environmental fate in research contexts?
Q. How can ADM be integrated into sol-gel synthesis for functional materials?
ADM dissolves in ethylene glycol/water mixtures to form Mo-doped thin films (e.g., Sn₀.₇Mo₀.₃O₂). Control stoichiometry by adjusting ADM:metal nitrate ratios and annealing conditions (e.g., 500°C in air) .
Q. What strategies mitigate aggregation during ADM crystallization for high-purity applications?
Seed crystals and controlled evaporation rates reduce aggregation. Use dynamic light scattering (DLS) to monitor particle size distribution. Post-synthesis milling ensures uniform particle morphology .
Methodological Notes
- Contradiction Analysis: When conflicting data arise (e.g., AHM vs. ADM formation), employ phase diagrams and thermodynamic modeling (e.g., OLI Analyzer) to predict speciation .
- Data Reproducibility: Standardize synthesis parameters (temperature, pH, stirring rate) and validate with multiple characterization techniques (XRD, TGA).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
